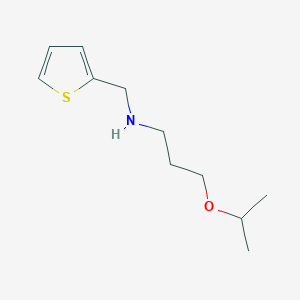
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid is a useful research compound. Its molecular formula is C10H16N2O3 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Multifunctional Aldose Reductase Inhibitors and Antioxidants :
- Quinoxalin-2(1H)-one derivatives, including those related to (3-Oxo-decahydro-quinoxalin-2-yl)-acetic acid, have been synthesized as potent aldose reductase inhibitors. These compounds also exhibit antioxidant activity, making them promising for combating diabetic complications. Particularly, some derivatives demonstrated strong antioxidant capacity, comparable to the known antioxidant Trolox (Qin et al., 2015).
Allosteric HIV-1 Integrase Inhibitors :
- 2-(Quinolin-3-yl)-acetic-acid derivatives, closely related to the chemical structure , target HIV-1 integrase and inhibit viral replication. These compounds act as allosteric integrase inhibitors, blocking multiple steps of HIV-1 integration. This mode of action is significant for their development as potent antiretroviral compounds (Kessl et al., 2012).
Crystal Structures in Coordination Chemistry :
- The crystal structures of (2-oxo-2H-quinaxalin-1-yl)-acetic acid and its cobalt and nickel complexes were determined, highlighting their potential use in coordination chemistry. These studies contribute to understanding the structural aspects of such complexes (Karmakar & Baruah, 2008).
Synthesis of Novel Quinoxalines :
- Research has been conducted on the ring transformation of 3-quinoxalinyl-1,5-benzodiazepine, leading to the synthesis of novel quinoxalines. These transformations highlight the chemical versatility of quinoxaline derivatives (Kurasawa et al., 1985).
Corrosion Inhibition in Metals :
- Quinoxalines, including derivatives similar to this compound, have been studied for their effectiveness as corrosion inhibitors for metals such as copper. Quantum chemical calculations have shown a relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).
Antimicrobial and Anticancer Activities :
- Certain quinoxaline derivatives have been synthesized and found to possess high antimicrobial activity against various bacteria and fungi. Additionally, some compounds have demonstrated promising anticancer activity, with one compound showing significant efficacy against breast cancer (Hosny et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(14)5-8-10(15)12-7-4-2-1-3-6(7)11-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDHXGDWYYXPNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(C(=O)N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)
![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)



![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)




